molecular formula C11H12O3 B118660 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one CAS No. 63740-97-6

1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one

Cat. No.: B118660
CAS No.: 63740-97-6
M. Wt: 192.21 g/mol
InChI Key: VHOZZIUFGVJOEL-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one is an organic compound with the molecular formula C11H12O3. It is characterized by a benzodioxole ring attached to a butanone chain. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .

Mechanism of Action

Target of Action

The primary targets of 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one are cancer cells, specifically prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . The compound interacts with these cells to inhibit their growth and proliferation.

Mode of Action

This compound interacts with its targets by causing cell cycle arrest at the S phase and inducing apoptosis in CCRF-CEM cancer cells . This means that the compound prevents the cells from dividing and growing, and it also triggers the cells to undergo programmed cell death.

Biochemical Pathways

It is known that the compound affects the cell cycle and apoptosis pathways . These pathways are crucial for cell growth and survival, so their disruption can lead to the death of cancer cells.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . This suggests that the compound can be effectively absorbed into the body and can cross the blood-brain barrier, potentially allowing it to reach cancer cells in various parts of the body.

Result of Action

The result of the action of this compound is the inhibition of cancer cell growth and the induction of apoptosis . This leads to a decrease in the number of cancer cells and potentially to the shrinkage of tumors.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is stable at room temperature and should be stored in a dry environment . Additionally, the compound’s efficacy may be affected by the specific characteristics of the tumor microenvironment, such as pH, oxygen levels, and the presence of other cells and molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one can be synthesized through several methods. One common approach involves the reaction of 1-bromobutane with piperonylonitrile, followed by hydrolysis and decarboxylation . Another method includes the use of palladium-catalyzed amination of fused heteroaryl amines with catalytic tris(dibenzylideneacetone)dipalladium and cesium carbonate as the base .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison: 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one is unique due to its specific structural features and reactivity. Compared to similar compounds, it exhibits distinct chemical properties and biological activities, making it valuable for targeted applications in research and industry .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-2-3-9(12)8-4-5-10-11(6-8)14-7-13-10/h4-6H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOZZIUFGVJOEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00473093
Record name 1-(2H-1,3-Benzodioxol-5-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63740-97-6
Record name 1-(2H-1,3-Benzodioxol-5-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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